Cas no 68755-36-2 (3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid)

3-[2-Bromo-4-(trifluoromethyl)phenyl]propanoic acid is a brominated trifluoromethyl-substituted phenylpropanoic acid derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent and a trifluoromethyl group on the aromatic ring—enhance its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular frameworks. The propanoic acid moiety further allows for derivatization into esters, amides, or other functional groups. This compound’s stability and well-defined reactivity profile make it valuable for developing agrochemicals, pharmaceuticals, and specialty materials requiring halogenated or fluorinated aromatic components.
3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid structure
68755-36-2 structure
Product Name:3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid
CAS No:68755-36-2
MF:C10H8BrF3O2
MW:297.068532943726
CID:3374848
PubChem ID:22754129
Update Time:2025-06-13

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZENEPROPANOIC ACID, 2-BROMO-4-(TRIFLUOROMETHYL)-
    • 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid
    • SCHEMBL3685960
    • 68755-36-2
    • MFCD18392386
    • BS-17420
    • 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoicacid
    • 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid
    • AKOS037649230
    • CS-0161258
    • D81178
    • Inchi: 1S/C10H8BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
    • InChI Key: VLXQANRLIUVBKP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=CC=1CCC(=O)O

Computed Properties

  • Exact Mass: 295.96598g/mol
  • Monoisotopic Mass: 295.96598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid Pricemore >>

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3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:68755-36-2)3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid
Order Number:A1089658
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):153.0/414.0
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Additional information on 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid

Recent Advances in the Study of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid (CAS: 68755-36-2)

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid (CAS: 68755-36-2) is a halogenated aromatic compound with a propanoic acid side chain, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, making it a compound of interest for researchers in the pharmaceutical industry.

The compound's unique structural features, including the bromo and trifluoromethyl substituents on the phenyl ring, contribute to its reactivity and potential as a building block for more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as an intermediate in the synthesis of novel anti-inflammatory agents, demonstrating its versatility in medicinal chemistry applications.

In terms of biological activity, recent in vitro studies have shown that 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a research group at the University of Cambridge reported its activity against cyclooxygenase-2 (COX-2), suggesting potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of this compound. A 2024 paper in Organic Process Research & Development described a more efficient, scalable synthesis route that reduces byproducts and improves yield, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical companies considering this compound for further drug development.

The safety profile of 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid has also been investigated in recent preclinical studies. While initial toxicity screenings indicate acceptable safety margins for research purposes, further studies are needed to fully characterize its pharmacokinetic properties and potential side effects before clinical applications can be considered.

Looking forward, researchers are exploring the potential of this compound in other therapeutic areas beyond inflammation, including its possible applications in oncology and metabolic disorders. Its structural features make it a promising scaffold for developing targeted therapies, particularly in diseases where modulation of specific protein-protein interactions is desired.

In conclusion, 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid (CAS: 68755-36-2) represents an interesting case study in how simple aromatic compounds can serve as valuable tools in drug discovery. The recent research developments underscore its potential while also highlighting areas where further investigation is needed to fully realize its therapeutic applications.

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Amadis Chemical Company Limited
(CAS:68755-36-2)3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid
A1089658
Purity:99%/99%
Quantity:250mg/1g
Price ($):153.0/414.0
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